2-Cyano-3-ethoxy-N-(3-methylphenyl)prop-2-enamide
Description
2-Cyano-3-ethoxy-N-(3-methylphenyl)prop-2-enamide is an α,β-unsaturated enamide characterized by a cyano group at the α-position, an ethoxy substituent at the β-position, and a 3-methylphenyl anilide moiety. This structure confers unique electronic and steric properties, making it a candidate for studies in medicinal chemistry and materials science.
Properties
CAS No. |
709039-07-6 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-cyano-3-ethoxy-N-(3-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-9-11(8-14)13(16)15-12-6-4-5-10(2)7-12/h4-7,9H,3H2,1-2H3,(H,15,16) |
InChI Key |
FLPCQQVZSVPNIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C#N)C(=O)NC1=CC=CC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-ethoxy-N-(3-methylphenyl)prop-2-enamide typically involves the reaction of 3-methylphenylamine with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-quality 2-Cyano-3-ethoxy-N-(3-methylphenyl)prop-2-enamide .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-ethoxy-N-(3-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
2-Cyano-3-ethoxy-N-(3-methylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-3-ethoxy-N-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ethoxy and methylphenyl groups contribute to the compound’s overall reactivity and stability. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The following compounds share the 2-cyano-3-substituted prop-2-enamide core but differ in substituents, leading to distinct electronic and steric profiles:
Key Findings :
- Electron-Withdrawing Groups (EWGs): The cyano and ethoxy groups in the target compound stabilize the enamide via resonance, similar to the chromone ketone in Compound 1 . However, trifluoromethyl substituents (e.g., Compound 10 and ) introduce stronger EW effects, which may enhance resistance to enzymatic degradation.
- Hydrogen Bonding : Hydroxyl groups in Compound improve solubility but reduce membrane permeability compared to the target compound’s methylphenyl group.
Antimicrobial Activity
- Compound 10 ((2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide) demonstrated bactericidal activity superior to ampicillin against Staphylococcus aureus and MRSA .
Cytotoxicity and Anti-Inflammatory Effects
- Compound 11 ((2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide) showed significant cytotoxicity, while Compound 20 ((2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide) attenuated NF-κB activation . The target compound’s lack of halogens may reduce toxicity but also limit anti-inflammatory efficacy.
Lipophilicity and ADMET Properties
- Experimental Lipophilicity : Cinnamanilides in were analyzed using RP-HPLC and RP-TLC, with logD₇.₄ values correlating moderately (r=0.65) with in silico predictions . The target compound’s ethoxy and methyl groups likely result in a logD₇.₄ between 2.5–3.5, comparable to Compound 10 (estimated logD₇.₄ ~3.1).
- Metabolic Stability : Trifluoromethyl-substituted analogs (e.g., ) exhibit prolonged half-lives due to resistance to oxidative metabolism, whereas hydroxylated analogs (e.g., ) may undergo rapid glucuronidation.
Structural Similarity and PCA Analysis
Principal Component Analysis (PCA) of cinnamanilides revealed that nitro and halogenated isomers (e.g., Compounds 17 and 18 ) occupy distinct regions in chemical space due to steric and electronic disparities.
Biological Activity
2-Cyano-3-ethoxy-N-(3-methylphenyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of 2-Cyano-3-ethoxy-N-(3-methylphenyl)prop-2-enamide consists of a cyano group, an ethoxy group, and a substituted phenyl ring. This unique combination of functional groups contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor by binding to the active site or altering receptor functions through competitive inhibition. Such interactions can modulate various biochemical pathways, leading to therapeutic effects.
Biological Activity
Research indicates that 2-Cyano-3-ethoxy-N-(3-methylphenyl)prop-2-enamide exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound has potential anticancer properties, possibly through the inhibition of cancer cell proliferation and induction of apoptosis.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in various therapeutic contexts.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-Cyano-3-ethoxy-N-(3-methylphenyl)prop-2-enamide:
- Study 1 : A study on similar compounds demonstrated significant inhibition of tumor growth in vitro, suggesting that structural modifications can enhance anticancer properties.
- Study 2 : Research focusing on anti-inflammatory mechanisms highlighted the role of such compounds in reducing cytokine levels in cell models.
Data Table: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in cytokine production | |
| Enzyme inhibition | Modulation of metabolic pathways |
Research Findings
A variety of studies have been conducted to assess the biological activities of compounds similar to 2-Cyano-3-ethoxy-N-(3-methylphenyl)prop-2-enamide:
- In vitro Studies : Laboratory tests have shown that modifications to the compound can lead to enhanced biological activity, particularly in anticancer applications.
- Structure-Activity Relationship (SAR) : Research indicates that the presence and position of functional groups significantly influence the compound's efficacy and toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
